molecular formula C36H40N4O6 B3113701 Chlorin e6 dimethylester CAS No. 197444-89-6

Chlorin e6 dimethylester

Cat. No. B3113701
M. Wt: 624.7 g/mol
InChI Key: NPPMFOPRYHLUDZ-CVDCTZTESA-N
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Description

Chlorin e6 dimethylester is a chlorophyll-derived natural chlorin specialty chemical derivative . It is used as a starting material for the synthesis of chlorin-based photosensitizers . Its molecular weight is 624.73 g/mol and the molecular formula is C36H40N4O6 .


Synthesis Analysis

The synthesis of Chlorin e6 has been achieved on a pilot scale using a rapid, simple, and green synthetic method . This method significantly reduced the extraction/reaction time and volume of solvents compared to a conventional protocol .


Molecular Structure Analysis

The molecular structure of Chlorin e6 dimethylester is complex, with a molecular formula of C36H40N4O6 . It is a derivative of chlorophyll, which is a crucial molecule involved in photosynthesis in plants .


Chemical Reactions Analysis

Chlorin e6 dimethylester is involved in various chemical reactions, particularly in the context of photodynamic therapy . It has been found to be sensitive to the polymer matrix, showing changes in its Q-bands in the spectral region at 450–620 nm .


Physical And Chemical Properties Analysis

Chlorin e6 dimethylester is a hydrophobic compound . This property, along with the hypoxia in the tumor microenvironment, can compromise its therapeutic efficacy .

Scientific Research Applications

Photodynamic Therapy Applications

Chlorin e6 (Ce6) and its derivatives, including dimethyl ether of Chlorin e6 (DME Ce6), are extensively used in photodynamic therapy (PDT) for treating various diseases, notably cancer. These compounds have shown significant effectiveness as photosensitizers in PDT, where they are activated by light to produce a therapeutic effect. For instance, DME Ce6 has been studied for its application in photodynamic therapy due to its interaction with specific carriers that could potentially enhance drug delivery to tumor cells (Naumenko & Kutsevol, 2021).

Improved Biocompatibility in Cancer Therapy

Research has focused on improving the biocompatibility of Ce6 for photodynamic cancer therapy. For example, loading Ce6 into chitosan nanoparticles significantly improved its biocompatibility while enhancing PDT efficiency. This approach provides a novel strategy for improving the therapeutic efficacy of PDT agents (Ding et al., 2018).

Interaction with Quantum Dots

Studies on the interaction of Ce6 with quantum dots in various media have revealed insights into the photophysical properties of Ce6 complexes. These findings suggest potential applications in advanced imaging and therapeutic techniques (Kundelev et al., 2017).

Phototoxicity and Cytotoxicity Evaluation

Evaluation of the phototoxicity and cytotoxicity of Ce6 ester derivatives, including DME, in different solutions and liposomal forms, has been conducted. This research is crucial for understanding the safety and effectiveness of these compounds in clinical applications, especially in cancer therapy (Zorina et al., 2015).

Diagnostic Imaging and Photodynamic Therapy

The formulation of Ce6 with polymers like polyvinylpyrrolidone (PVP) has been investigated for its potential in fluorescence diagnostic imaging and photodynamic therapy. This formulation has shown higher tumor to normal tissue ratio and increased therapeutic index, suggesting its efficacy in cancer treatment (Chin et al., 2008).

Complexes with Semiconductor Quantum Dots

Research on complexes of Ce6 with semiconductor quantum dots in nonaqueous media has contributed to understanding the energy transfer processes in these systems, which is crucial for developing advanced therapeutic and diagnostic applications (Visheratina et al., 2015).

Singlet Oxygen Generation and Photophysical Characteristics

Studies on the dynamics of singlet oxygen generation and the photophysical characteristics of Ce6 in various formulations offer valuable insights for optimizing its use in photodynamic therapy (Parkhats et al., 2011).

Low Temperature Fluorescence Studies

Low temperature fluorescence studies of chlorin-e6 derivatives provide detailed information on their photophysical properties, which is essential for their effective use in therapeutic applications (Hála et al., 1989).

Atropoisomerism and Structural Analysis

Investigations into the atropoisomerism and structural analysis of chlorin e6 derivatives enhance the understanding of their chemical properties and potential applications in medicinal chemistry (Belykh et al., 2010).

Hydrophilic Nanoconjugates for Enhanced Therapy

Development of hydrophilic chlorin e6-poly(amidoamine) dendrimer nanoconjugates aims to enhance the water solubility and intracellular uptake of Ce6, thereby improving photodynamic therapy efficacy (Lee & Kim, 2018).

Antitumor Effects and Other Applications

Ce6 has been researched for its antitumor effects in various therapies, including PDT, sonodynamic therapy, and sono-photodynamic therapy. Its potential in other biomedical applications is also being explored (Liao et al., 2023).

Speckle Optical Monitoring in Treatment

Speckle optical monitoring has been used to study the effects of different treatments on blood microcirculation, particularly focusing on the use of Ce6 and its derivatives in photodynamic treatment of vascular systems (Khludeyev et al., 2013).

Future Directions

The future of Chlorin e6 dimethylester lies in its potential use in photodynamic therapy (PDT) and photoacoustic imaging . It has shown promise as a photosensitizer for PDT against tumor growth . Furthermore, it has also been used as a photoacoustic imaging agent to visualize internal organs .

properties

IUPAC Name

(17S,18S)-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N4O6/c1-9-21-17(3)25-14-27-19(5)23(11-12-31(41)45-7)34(39-27)24(13-32(42)46-8)35-33(36(43)44)20(6)28(40-35)16-30-22(10-2)18(4)26(38-30)15-29(21)37-25/h9,14-16,19,23,37-38H,1,10-13H2,2-8H3,(H,43,44)/t19-,23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPMFOPRYHLUDZ-CVDCTZTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)OC)CCC(=O)OC)C)C)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)OC)CCC(=O)OC)C)C)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorin e6 dimethylester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
S Pfister, L Sauser, I Gjuroski, J Furrer… - Journal of Porphyrins …, 2019 - World Scientific
The encapsulation of five derivatives of chlorin e6 with different hydrophobicity and aggregation properties into a series of five poloxamer-type triblock copolymer micelles (BCMs) with …
Number of citations: 5 www.worldscientific.com
VP Zorin, II Khludeyev, VP Savitsky… - … Therapy and Other …, 1997 - spiedigitallibrary.org
… The equilibrium level of chlorin e6 dimethylester in blood cells was about 15 times higher compared with chlorin e6. As a result, the percentage of pigment binding by blood cells varied …
Number of citations: 3 www.spiedigitallibrary.org
VP Zorin, VA Reshetov, TE Zorina… - Academician Alexander …, 2020 - onlinereg.ru
… In our study, several chlorin-type photosensitizers (meta-tetra (hydroxyphenyl) chlorin, chlorin e6, chlorin e6 dimethylester and chlorin e6 trimethylester) have been loaded into …
Number of citations: 2 onlinereg.ru
N Swamy, A Purohit… - Journal of cellular …, 2006 - Wiley Online Library
… To determine the extraction-efficiency, known amounts of the conjugate (XIV) and chlorin e6-dimethylester were added to MCF-7 cells and they were extracted with methanol in the …
Number of citations: 43 onlinelibrary.wiley.com
W Rüdiger, S Böhm, M Helfrich, S Schulz… - Biochemistry, 2005 - ACS Publications
… Opening of ring E to a chlorin e6 dimethylester is tolerated (39% activity), while the large benzylamide residue at this site leads to the loss of activity. We conclude that the tetrapyrroles …
Number of citations: 29 pubs.acs.org
HC Schmid, V Rassadina, U Oster, S Schoch… - 2002 - degruyter.com
… (S)ethoxy compound 10 and with Zn chlorin-e6-dimethylester (11). Thus, the order of reac- … Phe(ide) b, at 400 and 635 nm for Zn chlorin-e6-dimethylester, and at 425 and 665 nm for the …
Number of citations: 26 www.degruyter.com
RJN Jones - 2016 - search.proquest.com
… In another study, four conjugates of C17-α-alkylnulestradiol and chlorin e6dimethylester were synthesized with varying tether lengths. One of the conjugates was efficiently taken up …
Number of citations: 2 search.proquest.com
I Gjuroski, J Furrer, M Vermathen - Molecules, 2021 - mdpi.com
Porphyrinic compounds are widespread in nature and play key roles in biological processes such as oxygen transport in blood, enzymatic redox reactions or photosynthesis. In addition, …
Number of citations: 21 www.mdpi.com
W Lautsch, W Broser, W Bandel, W Biedermann… - Kolloid-Zeitschrift, 1954 - Springer
… (8) des einfaeh positiv geladenen K~tions des Chlorin-%-dimethylester-6-s~urepoly~thylenimids mit dem vergleiehbaren monomolekularen J~thyl~mid (Chlorin - e6 - dimethylester - 6 - …
Number of citations: 13 link.springer.com
HH Inhoffen, G Klotmann… - Justus Liebigs Annalen der …, 1966 - Wiley Online Library
… = 618 mp und zeigte die gleiche Wanderungsgeschwindigkeit im DC wie die Substanz, die durch thermische COz-Abspaltung aus Meso-chlorin-e6-dimethylester (S. 130) entstanden …

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